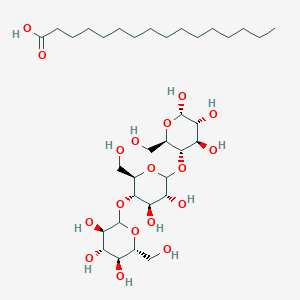
Dextrine palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dextrine palmitate is a modified starch ester synthesized by reacting corn-derived dextrin with palmitic acid. This compound is known for its unique properties, including enhanced emulsification, solubility, and stability compared to other starch derivatives. It is widely used in the food, pharmaceutical, and cosmetic industries due to its ability to act as an emulsifier and stabilizer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dextrin palmitate involves the esterification of dextrin with palmitic acid. The process typically includes the following steps :
- Dispersing dextrin in an amide solvent and heating to 150-160°C.
- Adding palmitic acid and sulfamic acid to the mixture, followed by stirring and reacting at 150-160°C for 8-12 hours.
- Washing the product with alcohol and water multiple times to remove impurities.
- Collecting the solid product, drying, pulverizing, and performing magnetic separation to obtain the final product.
Industrial Production Methods: Industrial production of dextrin palmitate follows similar steps but on a larger scale. The process aims to achieve high synthesis yield and stable product performance .
Analyse Chemischer Reaktionen
Types of Reactions: Dextrin palmitate primarily undergoes esterification reactions. The compound is synthesized by the esterification of dextrin, a carbohydrate derived from starch, with palmitic acid, a fatty acid.
Common Reagents and Conditions:
Reagents: Dextrin, palmitic acid, and a catalyst such as sulfuric acid.
Conditions: The reaction is typically carried out in a suitable solvent like toluene, under reflux for several hours.
Major Products: The major product of this reaction is dextrin palmitate, which exhibits emulsifying properties.
Wissenschaftliche Forschungsanwendungen
Dextrin palmitate has a wide range of applications in scientific research, including :
Chemistry: Used as an emulsifier and stabilizer in various chemical formulations.
Biology: Employed in the preparation of biological samples and as a stabilizing agent in biological assays.
Medicine: Utilized in drug delivery systems due to its ability to form stable emulsions and disperse active pharmaceutical ingredients.
Industry: Commonly used in the food industry as an emulsifier in products like salad dressings and mayonnaise, and in the cosmetic industry as a binder and emulsifier in creams and lotions.
Wirkmechanismus
Dextrin palmitate acts as a surfactant, possessing both hydrophilic (water-loving) and lipophilic (fat-loving) properties . Its hydrophilic properties allow it to form micelles, which are small spherical structures with an aqueous core surrounded by a hydrophobic shell. These micelles can stabilize emulsions and disperse other substances, such as drugs, within them.
Vergleich Mit ähnlichen Verbindungen
Maltodextrin: Another starch derivative used as a food additive and in pharmaceuticals.
Cyclodextrin: A cyclic oligosaccharide used in drug delivery and as a stabilizer in various formulations.
Sucrose palmitate: An ester of sucrose and palmitic acid used as an emulsifier in food and cosmetics.
Uniqueness: Dextrin palmitate is unique due to its enhanced emulsification, solubility, and stability compared to other starch derivatives. Its ability to form stable emulsions and disperse active ingredients makes it particularly valuable in the food, pharmaceutical, and cosmetic industries.
Eigenschaften
IUPAC Name |
(3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hexadecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16.C16H32O2/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h4-29H,1-3H2;2-15H2,1H3,(H,17,18)/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16+,17?,18?;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYYWJABWFHFTE-PHSJBMKXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O.C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H64O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














